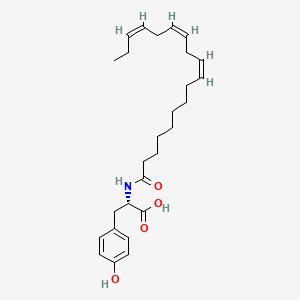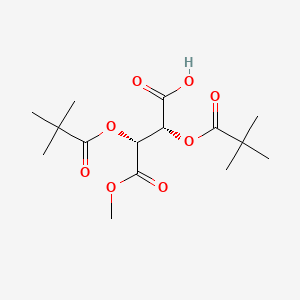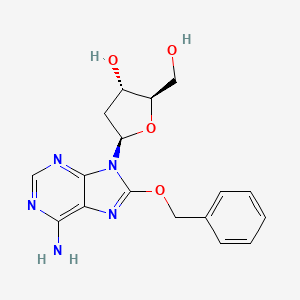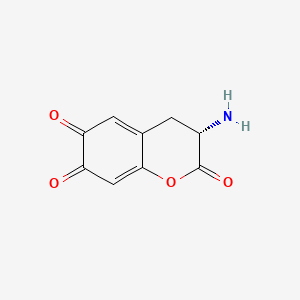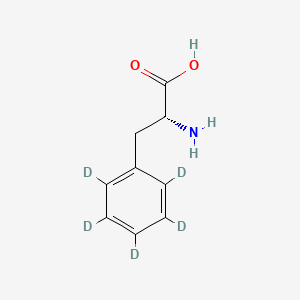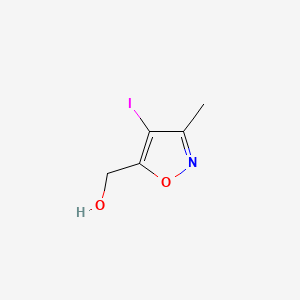
(4-Iodo-3-methylisoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Iodo-3-methylisoxazol-5-yl)methanol” is a chemical compound with the CAS Number: 1797983-69-7 . It has a molecular weight of 239.01 and its molecular formula is C5H6INO2 . The compound is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for “(4-Iodo-3-methylisoxazol-5-yl)methanol” is 1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Synthesis and Cytotoxic Activity : (3-Arylisoxazol-5-yl) methanol derivatives show potential in the synthesis of compounds with cytotoxic activity against human cancer cell lines, suggesting applications in cancer research and drug development (Rao et al., 2014).
Electron Capture Processes : Studies on halogenoimidazoles, including compounds similar to “(4-Iodo-3-methylisoxazol-5-yl)methanol”, have been conducted for electron spin resonance studies, indicating their potential use in understanding electron capture processes (Symons & Bowman, 1990).
Methanol Utilization in Chemical Synthesis : Methanol, a component in the structure of “(4-Iodo-3-methylisoxazol-5-yl)methanol”, is significant in chemical synthesis and energy technologies, suggesting a potential application in these fields (Sarki et al., 2021).
Synthesis of S-Glucosides : Compounds containing elements like 5-Methylisoxazole have been synthesized for potential pharmaceutical applications, hinting at the relevance of similar compounds in drug synthesis (Chao & Wang, 2013).
Molecular Aggregation Studies : Research on compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, which share structural similarities with “(4-Iodo-3-methylisoxazol-5-yl)methanol”, has been conducted to understand molecular aggregation, indicating possible applications in material sciences (Matwijczuk et al., 2016).
Synthesis of Carbonyl Compounds : Studies on (1-Methyl-1H-imidazol-2-yl) methanol derivatives, related to the compound , show their potential in the synthesis of carbonyl compounds, suggesting applications in organic synthesis (Ohta et al., 1987).
Safety And Hazards
特性
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-3-methylisoxazol-5-yl)methanol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

